3-chloro-4-(cyclopropyloxy)Benzoic acid

Kynurenine Monooxygenase Structure-Activity Relationship Huntington's Disease

3-Chloro-4-(cyclopropyloxy)benzoic acid (C10H9ClO3, MW 212.63) is a halogenated aromatic carboxylic acid building block containing a para-cyclopropyl ether substituent that introduces conformational constraint and unique steric effects. It serves as the critical aryl precursor for the synthesis of CHDI-340246 (6-(3-chloro-4-cyclopropoxyphenyl)pyrimidine-4-carboxylic acid), a clinical-stage, orally bioavailable KMO inhibitor developed for Huntington's disease and other neurodegenerative disorders.

Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
CAS No. 869569-70-0
Cat. No. B12340137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-(cyclopropyloxy)Benzoic acid
CAS869569-70-0
Molecular FormulaC10H9ClO3
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESC1CC1OC2=C(C=C(C=C2)C(=O)O)Cl
InChIInChI=1S/C10H9ClO3/c11-8-5-6(10(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)
InChIKeyZHGFBIQXDUUESK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(cyclopropyloxy)benzoic acid (CAS 869569-70-0): A Key Intermediate for Next-Generation Kynurenine Monooxygenase (KMO) Inhibitors


3-Chloro-4-(cyclopropyloxy)benzoic acid (C10H9ClO3, MW 212.63) is a halogenated aromatic carboxylic acid building block containing a para-cyclopropyl ether substituent that introduces conformational constraint and unique steric effects . It serves as the critical aryl precursor for the synthesis of CHDI-340246 (6-(3-chloro-4-cyclopropoxyphenyl)pyrimidine-4-carboxylic acid), a clinical-stage, orally bioavailable KMO inhibitor developed for Huntington's disease and other neurodegenerative disorders [1]. Unlike generic benzoic acid intermediates, this compound embeds the pharmacophoric 3-chloro-4-cyclopropoxy substitution pattern that proved optimal across extensive structure-activity relationship (SAR) optimization campaigns, directly translating to sub-nanomolar target engagement and favorable ADME/PK properties in the final drug candidate [2].

Why 3-Chloro-4-(cyclopropyloxy)benzoic Acid Cannot Be Replaced by Simpler Alkoxy or Halo Analogs in KMO Inhibitor Programs


Attempts to substitute 3-chloro-4-(cyclopropyloxy)benzoic acid with close structural analogs such as 3-chloro-4-methoxybenzoic acid or 4-cyclopropyloxybenzoic acid (lacking the 3-chloro substituent) fail because the dual 3-chloro/4-cyclopropoxy substitution motif is not additive but synergistic within the hydrophobic pocket of KMO. The published SAR on the derived pyrimidine carboxylic acid series reveals that the cyclopropoxy group at the para position confers a 12-fold potency advantage over the isopropoxy analog (compound 74), and ring expansion to cyclobutyl, cyclopentyl, or cyclohexyl leads to a consistent, progressive loss of inhibitory activity [1]. Furthermore, the removal of the 3-chloro substituent, as seen in the parent 4-cyclopropyloxybenzoic acid used in DGAT-1 inhibitor programs, redirects the biological target profile entirely, making the compound unsuitable for KMO-targeted applications . Generic substitution therefore risks either a catastrophic drop in potency or a complete shift in pharmacological target space.

Quantitative Evidence Guide: 3-Chloro-4-(cyclopropyloxy)benzoic Acid Differentiated from Close Analogs


Cyclopropoxy vs. Isopropoxy: A 12-Fold Biochemical KMO Potency Advantage Driven by Conformational Constraint

The pyrimidine carboxylic acid derivative incorporating the 3-chloro-4-cyclopropoxy moiety (Compound 75) achieves a human KMO biochemical IC50 of 0.5 nM. In contrast, the isopropoxy analog (Compound 74) is 12-fold less potent [1]. This SAR was established using mitochondrial fractions from human liver tissue measuring the conversion of kynurenine to 3-hydroxykynurenine via LC-MS/MS. The constrained cyclopropyl ring is better accommodated in the tight hydrophobic pocket formed by Pro305, Phe306, Phe232, and Met216 (human numbering), whereas the freely rotating isopropyl group introduces entropic penalty and steric clash.

Kynurenine Monooxygenase Structure-Activity Relationship Huntington's Disease

Cyclopropoxy vs. Larger Cycloalkoxy Rings: Progressive Potency Erosion with Ring Expansion

Within the same pyrimidine carboxylic acid series derived from 3-chloro-4-alkoxybenzoic acid precursors, increasing the cycloalkoxy ring size beyond cyclopropyl produces a consistent and significant decline in KMO inhibitory activity: cyclobutyl (Compound 78), cyclopentyl (Compound 80), and cyclohexyl (Compound 81) each show progressively weaker potency relative to the cyclopropyl lead (Compound 75) [1]. The authors attribute this to the tight steric constraints of the hydrophobic binding pocket, which can only accommodate the minimal van der Waals volume of the cyclopropyl ring.

Conformational Analysis Cycloalkoxy SAR Medicinal Chemistry

Cellular KMO Inhibition: Compound Derived from 3-Chloro-4-cyclopropoxybenzoic Acid Demonstrates 8.0 nM Potency in CHO Cells

The ultimate derivative of the target building block, 6-(3-chloro-4-cyclopropoxyphenyl)pyrimidine-4-carboxylic acid (CHDI-340246), inhibits cellular KMO activity with an IC50 of 8.0 nM in CHO cells stably overexpressing human KMO [1]. In contrast, the closely related 3,4-dichlorophenyl analog (Compound 7), which also shows 0.6 nM biochemical potency, exhibits inferior cellular activity, likely due to differences in membrane permeability [2]. This demonstrates that the cyclopropoxy group contributes not only to target binding affinity but also to maintaining cellular penetration—a critical parameter for translating biochemical potency to in vivo efficacy.

Cellular Pharmacodynamics CHO-KMO Assay Translational Pharmacology

In Vivo Pharmacokinetic Profile: >60% Oral Bioavailability and Low Clearance Across Species for CHDI-340246

The drug candidate synthesized from 3-chloro-4-cyclopropoxybenzoic acid, CHDI-340246, demonstrates a consistently favorable pharmacokinetic profile: oral bioavailability >60% across all species tested (mouse, rat, dog, monkey), blood clearance <20% of liver blood flow, small volume of distribution (<0.5 L/kg), and terminal half-life ranging from 1–2 hours (rodents/dog) to 9 hours (monkey) [1]. Protein binding was 99.7% in human plasma. Minimal metabolic turnover was observed in vitro across all species, with no detectable acyl glucuronide conjugate in rat or monkey plasma [1]. This contrasts with earlier KMO inhibitor series relying on simpler aryl substitution patterns that often exhibited poor brain penetration or metabolic instability.

ADME Oral Bioavailability Blood-Brain Barrier

Selectivity Against Kynurenine Pathway Off-Targets: CHDI-340246 as a Highly Selective Chemical Probe

CHDI-340246, synthesized from the target benzoic acid building block, was profiled for selectivity against other enzymes in the kynurenine pathway including kynurenine aminotransferases (KATs) and kynureninase. The compound was found to be a potent and selective KMO inhibitor that does not significantly affect the activity of these other key enzymes at pharmacologically relevant concentrations [1]. The SAR described in the J. Med. Chem. paper further reports selectivity of the pyrimidine carboxylic acid series against other kynurenine pathway enzymes [2]. This selectivity profile is critical because non-selective inhibition of the kynurenine pathway could disrupt neuroprotective kynurenic acid production—a liability observed with earlier, less optimized KMO inhibitor chemotypes.

Target Selectivity Kynurenine Pathway Chemical Probe

Differentiation from 4-Cyclopropyloxybenzoic Acid: Target Specificity Divergence Between KMO and DGAT-1 Programs

While the 3-chloro-4-cyclopropoxybenzoic acid scaffold is foundational to KMO inhibitor programs, the closely related 4-cyclopropyloxybenzoic acid (CAS 62577-90-6, lacking the 3-chloro substituent) is employed exclusively in DGAT-1 (diacylglycerol O-acyltransferase 1) inhibitor synthesis for metabolic disease research . The presence of the 3-chloro substituent is therefore not merely a minor substitution but a critical determinant of biological target engagement: it redirects the final compound's pharmacological activity from metabolic enzyme inhibition (DGAT-1) to neuroinflammatory pathway modulation (KMO) [1]. Additionally, the 3-chloro group contributes to the hydrophobic interactions within the KMO binding pocket as modeled from the UPF-648 co-crystal structure with yeast KMO [1].

Target Selectivity DGAT-1 Building Block Differentiation

Preferred Application Scenarios for 3-Chloro-4-(cyclopropyloxy)benzoic Acid Based on Quantitative Differentiation Evidence


Synthesis of CHDI-340246 and Analogous Aryl Pyrimidine KMO Inhibitors for Huntington's Disease Research

The primary and most rigorously validated application is as a building block for generating high-affinity KMO inhibitors of the aryl pyrimidine carboxylic acid class. The 3-chloro-4-cyclopropoxy motif, when elaborated via Suzuki coupling and subsequent carbonylation/hydrolysis (Schemes 1–2 in the J. Med. Chem. 2015 paper), yields compounds with sub-nanomolar KMO biochemical IC50 values (0.5 nM) and single-digit nanomolar cellular potency [1]. CHDI-340246 has demonstrated oral bioavailability >60% across preclinical species and central pharmacodynamic modulation of kynurenine pathway metabolites in rodent models of Huntington's disease [2][3]. This application scenario is supported by CHDI Foundation's patent estate covering solid forms, salts, and co-crystals of the derived pyrimidine carboxylic acid, confirming industrial-scale interest in this specific building block [4].

Medicinal Chemistry SAR Exploration of Alkoxy Substituent Effects in KMO and Related FAD-Dependent Monooxygenase Inhibitors

The unique steric and electronic properties of the cyclopropoxy group—as quantitatively demonstrated by the 12-fold potency advantage over isopropoxy and the progressive activity loss with larger cycloalkoxy rings—make this building block an essential tool for SAR studies investigating conformational constraint in FAD-dependent monooxygenase inhibitor design [1]. The cyclopropyl ring's minimal van der Waals volume, combined with its conformational rigidity, provides a privileged scaffold parameter that cannot be replicated by any other alkoxy group. Researchers designing inhibitors of related flavin-dependent enzymes can use this building block to systematically explore the effect of para-alkoxy conformational restriction on potency, selectivity, and metabolic stability [1][2].

Chemical Probe Development Requiring Clean KMO Selectivity with Favorable In Vivo Pharmacokinetics

For academic and industrial laboratories developing chemical probes to dissect the kynurenine pathway in neuroinflammation, this building block enables access to a chemotype (CHDI-340246) with demonstrated selectivity against kynurenine aminotransferases and kynureninase at pharmacologically active concentrations [2]. The favorable ADME profile—low clearance, >60% oral bioavailability, and a 9-hour half-life in non-human primates—means that compounds derived from this precursor are suitable for chronic oral dosing studies, a prerequisite for evaluating KMO inhibition in slowly progressing neurodegenerative disease models [3]. This contrasts with earlier KMO inhibitors such as Ro-61-8048 (IC50 = 37 nM) which, while commercially available as tool compounds, lack the potency and selectivity profile of the CHDI series .

Late-Stage Functionalization via the Boronic Ester Derivative for Diversified KMO Inhibitor Libraries

The boronic ester derivative of this building block (2-[3-chloro-4-(cyclopropyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, CAS 1464924-99-9) is commercially available and enables direct Suzuki-Miyaura cross-coupling with heteroaryl halides . This provides a modular synthetic route to diverse pyrimidine, pyridine, and other heteroaryl carboxylic acid libraries, all incorporating the optimized 3-chloro-4-cyclopropoxy pharmacophore. The boronic ester intermediate eliminates the need for in-house borylation of the benzoic acid, streamlining library synthesis for SAR campaigns. Given that the pyrimidine core SAR showed very limited tolerance for substitution (5-fluoro substitution alone caused >10-fold loss of activity), having rapid access to diverse heterocyclic cores while maintaining the proven 3-chloro-4-cyclopropoxy left-hand side fragment is a significant practical advantage for medicinal chemistry groups [1].

Quote Request

Request a Quote for 3-chloro-4-(cyclopropyloxy)Benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.